molecular formula C22H29FO4 B193727 Doxibetasol CAS No. 1879-77-2

Doxibetasol

Cat. No. B193727
CAS RN: 1879-77-2
M. Wt: 376.5 g/mol
InChI Key: IKGBPSZWCRRUQS-QAHQDLQKSA-N
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Description

Doxibetasol, also known as Doxybetasol, Deoxydexamethasone, 21-Deoxydexamethasone, or GR 2/443, is a synthetic glucocorticoid corticosteroid . It is used in the medical field, but specific applications are not mentioned in the available resources .


Molecular Structure Analysis

The IUPAC name for Doxibetasol is (8S,9R,10S,11S,13S,14S,16S,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one . It contains a total of 59 bonds, including 30 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The molecular formula for Doxibetasol is C22H29FO4, and its molar mass is 376.468 g/mol . More specific physical and chemical properties, such as solubility, melting point, and stability, are not provided in the available resources.

Scientific Research Applications

  • Calcium Dobesilate in Diabetic Retinopathy : Calcium dobesilate, marketed as Doxium, has been used in treating diabetic retinopathy. Studies indicate it slows disease progression through oral treatment. Its pharmacological activity includes reducing microvascular permeability, improving visual acuity, and possessing antioxidant properties. These effects help in preserving vascular endothelial function and protecting lipids from peroxidation (Berthet, Farine, & Barras, 1999).

  • Animal Models in Diabetes Research : Animal models, including those induced with toxins like streptozotocin and alloxan, are extensively used in diabetes research. These models help in studying pathogenesis, complications, and testing new treatments for diabetes (Rees & Alcolado, 2005).

  • Machine Learning in Diabetes Research : The advancements in data science, specifically machine learning and data mining, are significant in diabetes research. They aid in prediction, diagnosis, understanding diabetic complications, genetic backgrounds, and improving healthcare management (Kavakiotis et al., 2017).

  • Mechanism of Alloxan and Streptozotocin in Pancreas : Alloxan and streptozotocin, used to induce experimental diabetes in animals, work through reactive oxygen species. Understanding their mechanism is crucial for developing effective diabetes treatments (Szkudelski, 2001).

  • Blood Glucose Monitoring in Diabetes : Self-monitoring of blood glucose is vital in managing type 2 diabetes. Research suggests that structured monitoring and using the data to guide treatment can be effective (Klonoff et al., 2008).

  • Oral Hypoglycemic Agents Utilization : Studies on drug utilization patterns in managing type 2 diabetes highlight the variation in pharmacological management, indicating areas for optimization (Boccuzzi et al., 2001).

  • Beta Cell Function Preservation in Diabetes : Preserving and enhancing insulin secretory capacity is a significant goal in diabetes research. Various strategies, including drug therapies, are being explored for this purpose (Sperling, 2009).

  • Hyperviscosity Reduction by Doxium : Doxium (calcium dobesilate) has been shown to decrease hyperviscosity in blood and improve conditions in diabetic patients with retinopathy and glaucoma (Vojniković, 1984).

  • Platelet Function and Calcium Dobesilate : Calcium dobesilate (Doxium) affects platelet function, potentially benefiting in the prevention of diabetic microangiopathy and thromboembolic complications (Michal & Gotti, 1988).

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBPSZWCRRUQS-DTAAKRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043190
Record name Doxibetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxibetasol

CAS RN

1879-77-2
Record name Doxibetasol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxibetasol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxibetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxibetasol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXIBETASOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Lamparczyk - 1992 - books.google.com
CRC Handbook of Analysis and Characterization of Steroids provides a comprehensive review of chromatographic methods used in steroid analysis, including gas chromatography, …
Number of citations: 24 books.google.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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